![molecular formula C20H20P2 B14144725 (R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane CAS No. 72150-36-8](/img/structure/B14144725.png)
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane is a chiral phosphine ligand known for its applications in various catalytic processes. This compound is characterized by its unique structure, which includes a chiral center and multiple phenyl groups, making it a valuable component in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method includes the use of a chiral auxiliary to introduce the desired stereochemistry, followed by the introduction of the phosphine groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials, particularly in processes requiring high selectivity and efficiency.
Mechanism of Action
The mechanism of action of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for asymmetric induction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane can be compared with other chiral phosphine ligands such as BINAP, DIPAMP, and TADDOL-derived phosphines.
- These compounds share similar structural features and applications but differ in their steric and electronic properties.
Uniqueness
- The uniqueness of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane lies in its specific chiral structure and the ability to induce high enantioselectivity in catalytic processes.
- Compared to other chiral phosphine ligands, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable tool in asymmetric synthesis.
Properties
CAS No. |
72150-36-8 |
|---|---|
Molecular Formula |
C20H20P2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3/t21-,22-/m1/s1 |
InChI Key |
FPIZGUWCFGIXQX-FGZHOGPDSA-N |
Isomeric SMILES |
C[P@](C1=CC=CC=C1)C2=CC=CC=C2[P@](C)C3=CC=CC=C3 |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
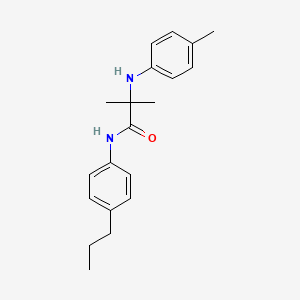
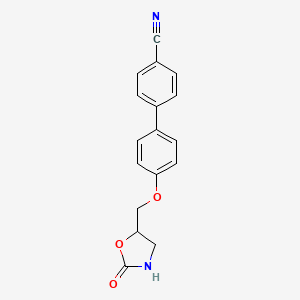
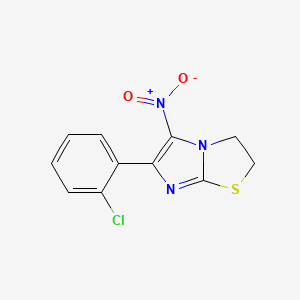
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
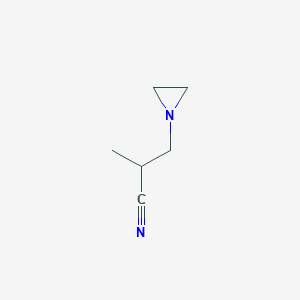
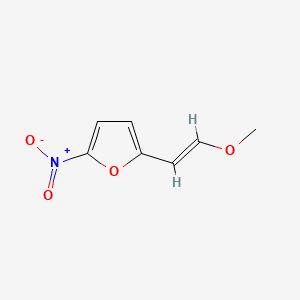
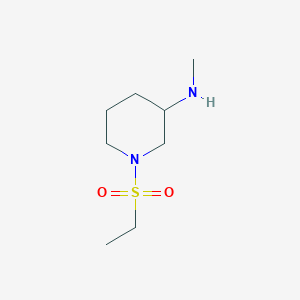
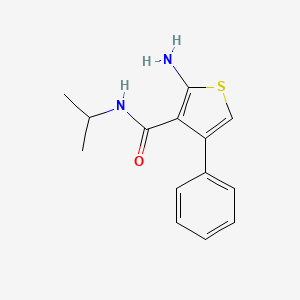

![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
